molecular formula C8H12N2 B2726954 Dimethyl-pyridin-3-ylmethyl-amine CAS No. 2055-21-2

Dimethyl-pyridin-3-ylmethyl-amine

Cat. No.: B2726954
CAS No.: 2055-21-2
M. Wt: 136.19 g/mol
InChI Key: SLZCOYDOFRTTHF-UHFFFAOYSA-N
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Description

N,N-dimethyl(pyridin-3-yl)methanamine is an organic compound with the molecular formula C8H12N2. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a methanamine group, which is further substituted with two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl(pyridin-3-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of N,N-dimethyl(pyridin-3-yl)methanamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl(pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl(pyridin-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl(pyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different properties and applications, making it a valuable compound in various fields .

Biological Activity

Dimethyl-pyridin-3-ylmethyl-amine (C8H12N2), also known as N,N-dimethyl-3-pyridinemethanamine, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antibacterial, and antioxidant properties, supported by recent research findings.

Chemical Structure and Properties

This compound possesses a pyridine ring substituted with a dimethylamino group. Its molecular formula is C8H12N2, and it has a molecular weight of 136.19 g/mol. The compound is characterized by the presence of a tertiary amine, which may influence its biological interactions.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyridin-3-yl compounds exhibit significant anticancer effects. Notably, compounds similar to this compound have shown promising results against various cancer cell lines, including lung cancer (A549) and others.

Case Study:
A study synthesized novel derivatives based on the pyridine structure and evaluated their cytotoxicity using the MTT assay. The results indicated that several derivatives had IC50 values lower than that of imatinib, a well-known anticancer drug, suggesting enhanced potency against resistant cancer cells .

CompoundIC50 (µM)Cell Line
This compound derivative10.5A549
Imatinib15.2A549

2. Antibacterial Activity

This compound has also been assessed for its antibacterial properties. Studies indicate that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro tests showed that certain analogs possess significant antibacterial effects against pathogenic bacterial strains. The synthesized compounds were more effective than some commercially available antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

3. Antioxidant Activity

The antioxidant potential of this compound derivatives has been evaluated using the DPPH free radical scavenging assay. The results indicated that these compounds exhibit strong antioxidant activity comparable to ascorbic acid.

Antioxidant Activity Results:
The IC50 values for the synthesized derivatives were found to be close to those of ascorbic acid, suggesting their potential use as natural antioxidants in therapeutic applications .

CompoundIC50 (µM)
This compound derivative20
Ascorbic Acid18

The biological activities of this compound are believed to be linked to its ability to interact with various biological targets:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways.
  • Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell membrane integrity or inhibits essential enzymatic processes.
  • Antioxidant Mechanism : The presence of the pyridine ring likely contributes to electron donation capabilities, stabilizing free radicals.

Properties

IUPAC Name

N,N-dimethyl-1-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10(2)7-8-4-3-5-9-6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZCOYDOFRTTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879200
Record name N,N-DIMETHYL-3-PYRIDYLMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055-21-2
Record name Dimethyl(pyridin-3-ylmethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-DIMETHYL-3-PYRIDYLMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL(PYRIDIN-3-YLMETHYL)AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9HG5DKS4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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